PLGA (聚乳酸-乙醇酸共聚物)

概述

描述

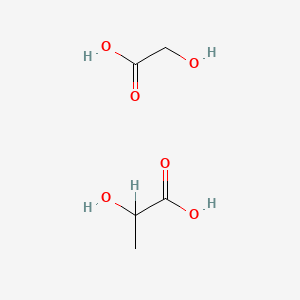

PLGA, or poly(lactic-co-glycolic acid), is a copolymer used in various FDA-approved therapeutic devices due to its biodegradability and biocompatibility . It’s synthesized through ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . The ratio of lactide to glycolide used for the polymerization determines the different forms of PLGA .

Synthesis Analysis

PLGA is synthesized by means of ring-opening co-polymerization of two different monomers, the cyclic dimers of glycolic acid and lactic acid . Common catalysts used in the preparation of this polymer include tin (II) 2-ethylhexanoate, tin (II) alkoxides, or aluminum isopropoxide .Molecular Structure Analysis

During polymerization, successive monomeric units of glycolic or lactic acid are linked together in PLGA by ester linkages, yielding a linear, aliphatic polyester as a product .Chemical Reactions Analysis

PLGA degrades by hydrolysis of its ester linkages in the presence of water . The time required for degradation of PLGA is related to the monomers’ ratio used in production: the higher the content of glycolide units, the lower the time required for degradation as compared to predominantly lactide materials .Physical And Chemical Properties Analysis

The crystallinity of PLGAs will vary from fully amorphous to fully crystalline depending on block structure and molar ratio . PLGAs typically show a glass transition temperature in the range of 40-60 °C . PLGA can be dissolved by a wide range of solvents, depending on composition .科学研究应用

Controlled Release Drug Delivery System

Atrigel is a proprietary delivery system that can be used for both parenteral and site-specific drug delivery . It consists of biodegradable polymers dissolved in a biocompatible carrier. When the liquid polymer system is placed in the body using standard needles and syringes, it solidifies upon contact with aqueous body fluids to form a solid implant . This system is compatible with a broad range of pharmaceutical compounds and offers advantages such as less invasive technique, direct delivery to a target area, protection of the drug, and sustained drug release .

Ophthalmic Applications

Atrigel has been studied for its potential in ocular drug delivery . The ocular environment is predominantly water, containing 1% collagen and hyaluronic acid, and is a relatively static and contained system . Atrigel can be used to establish an in-vitro, in-vivo correlation (IVIVC) of delivery .

Sustained Effect Drug Delivery

The Atrigel system is a proven sustained-release drug delivery platform that delivers therapeutic levels of a wide spectrum of drugs over a few days to several months with a single injection . It improves the pharmacokinetic and pharmacodynamic properties of drugs, reduces side effects, improves stability, prolongs the release of the drug, and reduces the dosing frequency .

Nanomedicine and Nanotechnology

PLGA holds a prominent position in micro- and nanotechnology due to its biocompatibility and controllable biodegradability . The combination of PLGA with different inorganic nanomaterials in the form of nanocomposites can overcome the polymer’s limitations and extend its field of applications .

Bone Tissue Engineering

PLGA-based biomaterials have been extensively explored for bone tissue engineering . PLGA can be processed into any shape and size, has great water solubility, and allows for a tunable drug release . Its biodistribution and pharmacokinetics follow nonlinear and dose-dependent profiles .

Cancer Therapies

PLGA-based nanoparticles (NPs) can be used for a variety of cancer therapies including tumor-targeted drug delivery, gene therapy, hyperthermia, and photodynamic therapy . PLGA is an FDA-approved synthetic polymer which can be used to formulate NPs that can be targeted to a specific site for the safe and effective delivery of drugs .

Immunotherapy

PLGA emerges as a promising candidate for its application in the realms of immunotherapy, vaccine development, and the regulation of inflammatory conditions .

Multifunctional Nanocarriers

PLGA can serve as a suitable nanocarrier for the therapy of various diseases due to its versatility for surface modification and stimuli responsiveness . It can be used to formulate nanoparticles that can be targeted to a specific site for the safe and effective delivery of drugs .

未来方向

PLGA-based delivery systems show promises of releasing different drugs, proteins and nucleic acids in a stable and controlled manner and greatly ameliorating their therapeutic efficacy . In addition, advancement in surface modification and targeting of nanoparticles has extended the scope of their utility .

属性

IUPAC Name |

2-hydroxyacetic acid;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBVURRQGJPTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1000703-30-9, 34346-01-5 | |

| Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(lactic-co-glycolic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00934750 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resomer RG 502H | |

CAS RN |

153439-97-5 | |

| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[oxo-(3-pyridinylmethylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209546.png)

![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(2,4,5,8-tetrahydroxy-7-oxa-2-aza-bicyclo[3.2.1]oct-3-YL)-acetic acid](/img/structure/B1209569.png)